molecular formula C13H15N3O B1497557 1-Quinoxalin-2-yl-piperidin-4-ol CAS No. 1146080-42-3

1-Quinoxalin-2-yl-piperidin-4-ol

Cat. No.: B1497557
CAS No.: 1146080-42-3
M. Wt: 229.28 g/mol
InChI Key: JZJSQAQFQVNRLK-UHFFFAOYSA-N
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Description

1-Quinoxalin-2-yl-piperidin-4-ol (CAS: 1146080-42-3) is a heterocyclic compound featuring a quinoxaline moiety fused to a piperidine ring with a hydroxyl group at the 4-position of the piperidine. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol .

Properties

IUPAC Name

1-quinoxalin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-11-3-1-2-4-12(11)15-13/h1-4,9-10,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJSQAQFQVNRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652769
Record name 1-(Quinoxalin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-42-3
Record name 1-(Quinoxalin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Quinoxalin-2-yl-piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline ring, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological properties. The presence of hydroxyl groups in the piperidine structure contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoxaline moiety can engage in π-stacking interactions, while the piperidine ring may facilitate hydrogen bonding with target proteins. This dual interaction enhances the compound's ability to modulate biological pathways.

Biological Activity Overview

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including HAP-1 and A2780 cells, by activating caspases involved in the apoptotic pathway .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to quantify this effect.
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Structure-Activity Relationships (SAR)

The potency of this compound can be influenced by structural modifications. For instance:

  • Nitro Substitution : Compounds with nitro groups at specific positions on the quinoxaline ring exhibit enhanced binding affinity to certain receptors compared to their non-nitrated counterparts.
Compound StructureActivityNotes
1-(6-Nitroquinoxalin-2-yl)piperidin-4-olHigh anticancer activityNitro group enhances reactivity
1-(6-Aminoquinoxalin-2-yl)piperidin-4-olModerate activityAmino group alters binding dynamics
1-(6-Methylquinoxalin-2-yl)piperidin-4-olLow activityMethyl substitution reduces reactivity

Case Study 1: Anticancer Activity

A study evaluated the effects of 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol on HAP-1 cancer cells. Results demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation . Flow cytometry analysis confirmed the induction of apoptosis via the Annexin V/PI assay.

Case Study 2: Antimicrobial Properties

In a preliminary screening against various bacterial strains, 1-quinoaxlin derivatives exhibited varying degrees of antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between 1-Quinoxalin-2-yl-piperidin-4-ol and related derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
This compound (1146080-42-3) C₁₃H₁₅N₃O 229.28 -OH at piperidine-4 Polar hydroxyl group improves solubility; limited commercial availability .
1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol (N/A) C₁₄H₁₇N₃O₂ 259.31 -OCH₃ at quinoxaline-3 Methoxy group increases lipophilicity; may enhance membrane permeability .
1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol (1146080-49-0) C₁₆H₂₀N₄O 284.36 -NH-C₃H₅ (cyclopropyl) at quinoxaline-3 Cyclopropyl group enhances steric bulk; potential for improved target selectivity .
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (1185317-72-9) C₁₃H₁₇ClN₄ 264.76 -NH₂ at piperidine-4 (hydrochloride salt) Hydrochloride salt improves aqueous solubility; amine group may alter binding affinity .
(1-Quinoxalin-2-yl-piperidin-3-yl)-methanol (1146080-45-6) C₁₄H₁₇N₃O 243.31 -CH₂OH at piperidine-3 Methanol substituent introduces additional hydrogen-bonding capacity .

Key Research Findings and Pharmacological Implications

Hydroxyl vs. Amine Derivatives: The hydroxyl group in this compound confers higher polarity compared to the amine derivative (e.g., 1185317-72-9), which may reduce passive diffusion across biological membranes but improve solubility in hydrophilic environments . Hydrochloride salts (e.g., 1185317-72-9) are typically more stable and bioavailable than free bases, making them preferable for in vivo studies .

Discontinuation Trends: Both this compound and bromo-dimethylquinoxaline analogs (e.g., 18470-23-0) are marked as discontinued, suggesting challenges in synthesis, stability, or efficacy in preliminary studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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